molecular formula C₁₂₀H₁₈₈N₃₄O₃₅S B549804 Motilin (26-47), human, porcine CAS No. 52906-92-0

Motilin (26-47), human, porcine

Cat. No. B549804
CAS RN: 52906-92-0
M. Wt: 2699.1 g/mol
InChI Key: LVRVABPNVHYXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motilin (26-47), human, porcine is an endogenous motilin receptor ligand . It is produced in endocrine cells in the mucosa of the upper intestine . It plays a crucial role in the regulation of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor .


Synthesis Analysis

Motilin was identified in the 1970s from the mucosa of the porcine upper intestine as a stimulant of gastric motility . The primary sequence of porcine motilin was found to be a 22-amino acid peptide .


Molecular Structure Analysis

The molecular structure of this compound is C120H188N34O35S . The sequence of this peptide is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .


Chemical Reactions Analysis

Motilin selectively activates G(q) and G(13), stimulates G alpha (q)-dependent phosphoinositide (PI) hydrolysis and 1,4,5-trisphosphate (IP(3))-dependent Ca2+ release, and increases cytosolic free Ca2+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 2699.07 and a formula of C120H188N34O35S . It is a solid substance with a white to off-white color .

Scientific Research Applications

Growth Hormone Stimulation

Motilin, a polypeptide, plays a role in stimulating growth hormone release. Studies show that synthetic porcine motilin can stimulate growth hormone release from rat anterior pituitary cells in vitro, without significantly affecting other hormones like luteinizing hormone, thyroid-stimulating hormone, or prolactin (Samson, Lumpkin, & McCann, 1982). Further research supports this, indicating motilin's presence in the somatotrophic regions of mammalian glands and its association with growth hormone (Loftus, Nilaver, Beinfeld, & Post, 1986).

Motilin's Physiological Role

Motilin is implicated in a variety of central nervous system (CNS) and gastrointestinal functions. It has been suggested that motilin's presence in the brain may be due to a distinct non-homologous gene sharing amino acid homologies with the motilin sequence, pointing towards its central roles in feeding behavior, bladder control, cerebral and brain stem modulation, as well as pituitary growth hormone release and gastrointestinal activities like gastric emptying and intestinal motility (Nilaver et al., 1988).

Structural Insights

Studies have been conducted to understand motilin's structure, revealing that in the presence of sodium dodecyl sulfate micelles, motilin adopts a specific structure with an alpha-helical region in the middle and an extended structure at the C-terminus. This gives insights into how motilin interacts at a molecular level and its possible roles in physiological processes (Jarvet, Zdunek, Damberg, & Gräslund, 1997).

Motilin and Anxiety

Interestingly, motilin has been identified to play a role in anxiety regulation. It is found that motilin receptors are highly expressed in GABAergic interneurons in the basolateral nucleus of the amygdala, a structure involved in stress disorder and anxiety. Motilin can reduce anxiety-like behavior in mice after acute stress, suggesting its potential as a target for anxiety disorder treatments (Feng et al., 2013).

Motilin Receptors and Gastrointestinal Motility

Motilin receptors are identified in the human gastrointestinal system, affecting gastric motility by stimulating contractions. The discovery of these receptors helps in understanding the mechanisms of motilin's effects on the gastrointestinal tract, potentially leading to the development of new treatments for gastrointestinal motility disorders (Feighner et al., 1999).

Safety and Hazards

Motilin (26-47), human, porcine is a controlled substance and not for sale in some territories . It is classified as a highly flammable liquid and vapour, and it causes serious eye irritation .

Future Directions

Motilin and the motilin receptor have been studied intensely for their role in the control of gastrointestinal motility and as targets for treating hypomotility disorders . The past few years have seen a major surge in interest in motilin, as a series of studies have shown its relevance in the control of hunger and regulation of food intake in humans in both health and disease . Targeting the motilin receptor has therapeutic potential to treat hypomotility disorders, modulate hunger, and affect glucose metabolism .

properties

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRVABPNVHYXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H188N34O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52906-92-0
Record name Motilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052906920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: How does motilin exert its effects on gastrointestinal motility?

A1: Motilin acts by binding to the motilin receptor (MLNR), a G protein-coupled receptor primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract [, , , ]. This binding triggers a cascade of intracellular signaling events leading to smooth muscle contraction and ultimately, the initiation of the migrating motor complex (MMC). [, ]

Q2: What is the role of the migrating motor complex (MMC), and how is motilin involved?

A2: The MMC is a cyclical pattern of gastrointestinal motility that occurs during fasting and plays a crucial role in clearing the stomach and small intestine of undigested food residues and secretions []. Motilin is considered a key regulator of the MMC, particularly in humans and dogs, as its plasma levels fluctuate in synchrony with MMC phases [, ]. []

Q3: Are there any other physiological effects of motilin besides its role in gastrointestinal motility?

A5: While motilin is primarily known for regulating gastrointestinal motility, research suggests potential roles in other physiological processes. For instance, studies have shown that motilin can induce gallbladder emptying in humans []. Additionally, motilin receptors have been found in other tissues, such as the brain, suggesting additional, yet to be fully elucidated functions [, ].

Q4: What is the molecular formula, weight, and amino acid sequence of motilin?

A4: Motilin is a 22-amino acid peptide. While the exact molecular formula and weight can vary slightly between species due to minor variations in amino acid sequence, porcine motilin, the first to be isolated and sequenced, has the following:

    Q5: Which structural features of the motilin molecule are essential for its biological activity?

    A8: The N-terminal region of motilin plays a crucial role in its biological activity []. Specifically, the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7), along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of motilin []. Modifications in these key residues can significantly impact motilin's binding affinity and potency.

    Q6: How do structural modifications affect the ability of erythromycin and its derivatives to act as motilin receptor agonists?

    A10: Erythromycin and its derivatives exert prokinetic effects by binding to the motilin receptor []. Structure-activity relationship studies have shown that specific modifications to the erythromycin molecule can influence its binding affinity and potency as a motilin receptor agonist []. These findings have been instrumental in developing more potent erythromycin derivatives lacking antibiotic properties for potential use in treating gastrointestinal motility disorders [].

    Q7: What is known about the stability of motilin under various conditions?

    A7: While the provided research doesn't explicitly detail the stability of motilin under various conditions, as a peptide hormone, it's generally susceptible to degradation by enzymes present in biological fluids. This susceptibility can impact its half-life and bioavailability.

    Q8: Have any formulation strategies been explored to improve motilin stability or bioavailability?

    A8: Although not explicitly mentioned in the provided research, various formulation strategies are commonly employed for peptide drugs like motilin to enhance their stability and bioavailability. These strategies can include:

      Q9: What is the typical pharmacokinetic profile of motilin?

      A13: While the provided research doesn't offer a comprehensive pharmacokinetic profile of motilin, studies indicate that it is rapidly cleared from circulation [].

      Q10: How does the route of administration affect motilin's effects?

      A14: The route of administration can significantly influence the pharmacokinetics and pharmacodynamics of motilin. Intravenous administration typically results in rapid onset of action but requires careful dosage considerations due to its potential for rapid degradation [].

      Q11: What in vivo models are commonly used to study motilin's effects on gastrointestinal motility?

      A15: Animal models, particularly dogs, have been extensively used in motilin research due to similarities in their MMC patterns with humans. Studies using dogs have helped elucidate the relationship between motilin and MMC, as well as the effects of motilin agonists and antagonists on gastrointestinal motility [, ].

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.